molecular formula C9H9NO2 B034468 8-Methyl-2H-benzo[B][1,4]oxazin-3(4H)-one CAS No. 102065-94-1

8-Methyl-2H-benzo[B][1,4]oxazin-3(4H)-one

Cat. No. B034468
M. Wt: 163.17 g/mol
InChI Key: SXJYJSYBBLSIPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzo[b][1,4]oxazin-3(4H)-ones involves several chemical strategies, including the Smiles rearrangement and phosphoric acid-mediated C-C bond-forming reactions. These methods have been developed to introduce various substituents on the benzene ring or attached to the nitrogen atom, enhancing the compound's antimicrobial and anti-cancer properties (Fang et al., 2011; Rajitha et al., 2011).

Molecular Structure Analysis

The molecular structure of 8-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives has been characterized through various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and mass spectral studies. These studies have confirmed the structural integrity and functional group placement within the molecules, critical for their biological activity (Bollu et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of benzo[b][1,4]oxazin-3(4H)-ones includes their participation in various organic reactions, such as the Smiles rearrangement and intramolecular trapping iminoenol reactions. These reactions are pivotal for synthesizing a wide array of derivatives with potential antimicrobial and anti-cancer activities (Fang et al., 2011; Zhang et al., 2018).

Physical Properties Analysis

The physical properties of benzo[b][1,4]oxazin-3(4H)-ones, such as solubility and melting points, are influenced by the substituents on the benzene ring and the nitrogen atom. These properties are crucial for determining the compound's application in drug formulation and synthesis of pharmaceutical precursors.

Chemical Properties Analysis

Benzo[b][1,4]oxazin-3(4H)-ones exhibit a range of chemical properties, including antimicrobial and anti-cancer activities. The presence of substituents like fluorine atoms has been found to enhance these properties, providing a basis for the design and synthesis of new compounds with improved biological activities (Fang et al., 2011; Rajitha et al., 2011).

properties

IUPAC Name

8-methyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-6-3-2-4-7-9(6)12-5-8(11)10-7/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJYJSYBBLSIPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00556951
Record name 8-Methyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

CAS RN

102065-94-1
Record name 8-Methyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of chloroacetyl chloride (0.71 mL, 8.94 mmol) in THF (5 mL) was added dropwise to a solution/suspension of 2-amino-6-methylphenol (1 g, 8.13 mmol) and triethylamine (1.24 mL, 8.94 mmol) in THF (50 mL) which had been pre-cooled in an ice-water bath. After stirring for 5 minutes a further portion of triethylamine (1.24 mL, 8.94 mmol) was added. The mixture was stirred and warmed to r. t. After 24 h the reaction was allowed to stand overnight. The mixture was concentrated in vacuo and the residue was partitioned between water (100 mL) and EtOAc (50 mL). Brine (20 mL) was added to the aqueous phase, and this was further extracted with EtOAc (50 mL). The combined organic fractions were dried (MgSO4), concentrated in vacuo, and purified by column chromatography (SiO2, 20-100% EtOAc/heptane) to give an orange-brown solid (1.04 g), which was dissolved in THF (10 mL) and triethylamine (2 mL), and the mixture left to stand for 3 days. The mixture was concentrated in vacuo and purified by column chromatography (SiO2, 10-50% EtOAc/heptane) to give a cream solid (0.6 g). This was dissolved in DCM (40 mL), and the solution was washed with aqueous NaOH (2M, 10 mL). The organic fraction was dried (MgSO4) and concentrated in vacuo to give the title compound (0.29 g, 22%) as a beige solid. LCMS (ES+) 164 (M+H)+, RT 2.61 minutes (Method 1).
Quantity
0.71 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.24 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.24 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.